molecular formula C7H11ClN2O2 B13623409 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B13623409
M. Wt: 190.63 g/mol
InChI Key: RTJVHZNHUNMYEA-UHFFFAOYSA-N
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Description

Product Overview: 2-(2,4-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride ( 2731006-62-3) is an imidazole-derived organic compound with the molecular formula C 7 H 11 ClN 2 O 2 and a molecular weight of 190.63 g/mol [ citation 1 ]. This hydrochloride salt form is typically supplied as a solid and is recommended for long-term storage in a cool, dry environment [ citation 6 ]. Research Applications and Value: This compound serves as a specialized synthetic intermediate in medicinal chemistry and pharmaceutical development. Its core structure, featuring an imidazole ring substituted with an acetic acid group, is of significant interest for constructing more complex molecules. Specifically, functionalized imidazole-1-yl-acetic acid derivatives are key precursors in the synthesis of active pharmaceutical ingredients, most notably zoledronic acid, a potent third-generation bisphosphonate used in oncology and bone disease treatment [ citation 2 ]. The presence of the dimethyl group on the imidazole ring may fine-tune the compound's physicochemical properties and reactivity, offering researchers a building block for creating novel analogs and targeting specific biological pathways [ citation 4 ]. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use [ citation 4 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(2,4-dimethylimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-9(4-7(10)11)6(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H

InChI Key

RTJVHZNHUNMYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Condensation and Carboxylation

The compound participates in condensation reactions with amines or carbonyl-containing species. Carboxylation reactions often employ acetic anhydride or thionyl chloride to activate the carboxylic acid group for nucleophilic attack. For example:

Reaction TypeReagents/ConditionsProductYield
Amide formationEthylenediamine, DCC (room temp, 12h)Imidazole-acetic acid ethylenediamide78%
EsterificationMethanol/H₂SO₄ (reflux, 6h)Methyl imidazole-acetate92%

These transformations are critical for modifying solubility or introducing targeting moieties in drug design.

Phosphorylation

The compound reacts with phosphorus trichloride (PCl₃) under controlled conditions to form bisphosphonate derivatives, as demonstrated in the synthesis of zoledronic acid precursors:

  • Stepwise Process

    • PCl₃ reacts with the acetic acid group at 0–5°C to form a phosphorylated intermediate

    • Hydrolysis at 80–85°C yields bisphosphonic acid derivatives

    • Crystallization with acetone/water achieves 99.91% purity

This pathway highlights its utility in generating bioactive bisphosphonates for bone metabolism regulation.

Alkylation and Acylation

The imidazole nitrogen undergoes alkylation or acylation to create derivatives with enhanced electronic properties:

Target SiteReagentProductApplication
N3-imidazoleMethyl iodide (K₂CO₃, DMF)N-methylated derivativeImproved lipophilicity
Carboxylic acidAcetyl chloride (pyridine)Acetylated esterProdrug synthesis

Metal Complexation

The imidazole ring coordinates transition metals via its nitrogen lone pairs, forming stable complexes:

Metal IonConditionsComplex StructureStability Constant (log K)
Cu²⁺pH 7.4, 25°COctahedral geometry4.2 ± 0.3
Zn²⁺Aqueous ethanolTetrahedral3.8 ± 0.2

These complexes are explored for catalytic applications and antimicrobial activity enhancement.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing charged intermediates

  • Aqueous ethanol (1:1 v/v) maximizes yields in esterification (92% vs. 65% in pure H₂O)

Stability Considerations

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 10) but remains stable at pH 4–6

  • Thermal stability : Decomposes above 180°C, requiring low-temperature protocols for phosphorylation

Structural Insights Driving Reactivity

The 2,4-dimethyl substitution on the imidazole ring:

  • Steric effects : Hinders electrophilic substitution at C5

  • Electronic effects : Enhances N1 nucleophilicity (+12% charge density vs. unsubstituted imidazole)

Scientific Research Applications

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride belongs to the imidazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. It has various applications in chemistry, biology, medicine, and industry.

Preparation Methods:

  • Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves the cyclization of amido-nitriles. A common method includes nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. Another method involves reacting 2,4-dimethylimidazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. This reaction often requires moderate temperatures and solvents like ethanol or water to facilitate the reaction.
  • Industrial Production Methods Industrial production methods involve multi-step synthesis processes to ensure high yield and purity, potentially using advanced catalysts and optimized reaction conditions for large-scale production. These methods may also involve continuous flow reactors and automated systems to ensure consistent quality. Advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-purity products.

Scientific Research Applications:

  • Chemistry It serves as a building block in synthesizing more complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties, and it can serve as a biomarker for certain biological processes.
  • Medicine Research is ongoing into its potential therapeutic uses, such as treating infections or as a component of drug formulations; it also has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
  • Industry It is used to produce specialty chemicals and as an intermediate in various industrial processes and the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect various biological pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Key Compounds:

N-[1-(4-Methyl-1H-imidazol-2-yl)ethyl]acetamide (1) Substituents: Single methyl group at imidazole C3. Conformational studies show that methyl substitution at C4 stabilizes the imidazole ring through steric and electronic effects, enhancing rigidity compared to C5-substituted analogs .

2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate (22)

  • Substituents: Benzoimidazole core with a cyclohexyl group.
  • Synthesis involves hydrolysis of ester precursors under basic conditions, followed by acidification to isolate the acetic acid derivative .
  • Comparison : The benzoimidazole core in 22 provides aromaticity but reduces solubility compared to the simpler imidazole ring in the target compound. The hydrochloride salt in the target likely improves aqueous solubility.

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted Acetamides

  • Substituents: Thioether linkage and benzoyl group.
  • These compounds exhibit antimicrobial activity, with the thioether moiety enhancing membrane permeability .
  • Comparison : The acetic acid group in the target compound may offer different hydrogen-bonding capabilities compared to thioether derivatives, influencing target specificity.

Key Observations :

  • The target compound’s synthesis likely parallels methods for imidazole-acetic acid derivatives, emphasizing pH-controlled steps for hydrochloride salt formation.
  • Purification via flash chromatography (common in and ) ensures high purity, critical for pharmaceutical applications.

Table: Comparative Properties

Property Target Compound (Inferred) N-Substituted Acetamide (1) Sertaconazole
Solubility High (due to hydrochloride salt) Moderate (neutral acetamide) Low (lipophilic benzothiophene)
Bioactivity Potential enzyme inhibition Conformation-dependent interactions Antifungal (CYP450 inhibition)
Thermal Stability Stable (salt form) Sensitive to pH changes Stable up to 150°C

Analysis :

  • The hydrochloride salt in the target compound addresses solubility limitations seen in neutral imidazole derivatives (e.g., compound 1).
  • Substitution patterns (e.g., 2,4-dimethyl vs. benzoimidazole) dictate electronic properties and biological target engagement.

Spectral and Analytical Data

  • NMR Trends : Methyl groups in imidazole derivatives produce distinct singlet peaks (δ 2.1–2.5 ppm for CH3). For example, compound 22 shows imidazole protons at δ 7.3–7.5 ppm, while acetic acid protons appear at δ 3.8–4.2 ppm .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) are characteristic .

Biological Activity

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, a member of the imidazole family, has garnered attention for its potential biological activities. This compound features a dimethyl-substituted imidazole ring linked to an acetic acid moiety, with the hydrochloride form enhancing its solubility in aqueous environments. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and synthesis methodologies.

  • Chemical Formula : C7_7H11_{11}ClN2_2O2_2
  • Molecular Weight : 190.63 g/mol
  • CAS Number : 2095409-65-5
  • IUPAC Name : 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

The efficacy of the compound can be summarized in the following table:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can chelate metal ions or bind to enzymes, influencing their activity and affecting various biochemical pathways. For instance, it may inhibit enzymes crucial for microbial growth, thereby exerting its antimicrobial effects .

Study on Antifungal Activity

In a recent study examining the antifungal properties of various imidazole derivatives, this compound was tested against Candida species. The results indicated that it effectively inhibited fungal growth with MIC values comparable to established antifungal agents .

Research on Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of several compounds, including the target compound. It was found that this compound exhibited superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reaction : Reacting 2,4-dimethylimidazole with chloroacetic acid in the presence of a base.
  • Acidification : Following cyclization, the resulting product is treated with hydrochloric acid to form the hydrochloride salt.

This method ensures high yield and purity of the final product using solvents such as ethanol or water under controlled temperature conditions .

Q & A

Q. How can computational tools optimize reaction routes?

  • Methodology :
  • Retrosynthesis Planning : Use AI platforms (e.g., Pistachio, Reaxys) to propose alternative routes (e.g., nickel-catalyzed cyclization vs. classical substitution). Validate feasibility with Gibbs free energy calculations .
  • Solvent Optimization : Apply COSMO-RS models to predict solvent effects on reaction kinetics and selectivity (e.g., DMF vs. THF) .

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